3-Carbamoyl-1,1'-(oxydimethylene)dipyridinium dichloride

Description

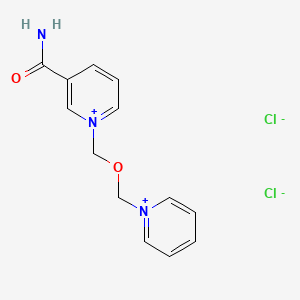

3-Carbamoyl-1,1'-(oxydimethylene)dipyridinium dichloride (CAS 34433-31-3), also known as Asoxime Chloride or HI-6, is a bis-pyridinium oxime with a central oxydimethylene (-O-CH2-) bridge linking two pyridinium rings. The 3-position of one pyridinium ring is substituted with a carbamoyl group (-CONH2), while the other ring features a hydroxyiminomethyl (-CH=N-OH) group at the 2-position . This structure enables its role as a reactivator of acetylcholinesterase (AChE) inhibited by organophosphorus compounds (OPs), making it a critical antidote in chemical warfare and pesticide poisoning .

Properties

CAS No. |

82381-65-5 |

|---|---|

Molecular Formula |

C13H15Cl2N3O2 |

Molecular Weight |

316.18 g/mol |

IUPAC Name |

1-(pyridin-1-ium-1-ylmethoxymethyl)pyridin-1-ium-3-carboxamide;dichloride |

InChI |

InChI=1S/C13H14N3O2.2ClH/c14-13(17)12-5-4-8-16(9-12)11-18-10-15-6-2-1-3-7-15;;/h1-9H,10-11H2,(H-,14,17);2*1H/q+1;;/p-1 |

InChI Key |

KFMUKOKCVNTZHD-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=[N+](C=C1)COC[N+]2=CC=CC(=C2)C(=O)N.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride involves the reaction of 4-carbamoyl-2-formylpyridine with formaldehyde and pyridine in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which is then treated with additional hydrochloric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pH, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

3-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can be reduced to form corresponding reduced products.

Substitution: The compound can undergo substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while reduction may produce various reduced forms of the compound .

Scientific Research Applications

3-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Carbamoyl-1,1’-(oxydimethylene)dipyridinium dichloride involves the reactivation of cholinesterase enzymes. The compound binds to the enzyme-inhibitor complex formed by organophosphate poisoning and facilitates the removal of the inhibitor, thereby restoring the enzyme’s activity. This process involves nucleophilic attack by the oximate anion on the organophosphate-enzyme conjugate .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Paraquat Dichloride (1,1'-Dimethyl-4,4'-dipyridinium dichloride)

- Structure : Two methyl-substituted pyridinium rings connected at the 4,4'-positions without additional functional groups.

- Key Differences : Lacks the oxydimethylene bridge, carbamoyl, and oxime moieties. Instead, it has methyl groups at the 1,1'-positions .

- Impact on Function : Paraquat’s structure facilitates redox cycling, generating reactive oxygen species (ROS) that cause pulmonary fibrosis, whereas Asoxime’s functional groups enable nucleophilic reactivation of AChE .

Chlorido[2,2'-(oxydimethylene)dipyridine]copper(II) Perchlorate

- Structure : A copper complex with a neutral 2,2'-(oxydimethylene)dipyridine ligand.

- Key Differences : The ligand lacks charged pyridinium rings and functional groups (carbamoyl/oxime). Coordination to copper(II) enables catalytic or magnetic applications, contrasting with Asoxime’s therapeutic role .

3-Diethylcarbamoyl-2',4'-difluorobiphenyl-4-yl 2,6-Dichloro-5-fluoropyridine-3-carboxylate

- Structure : A carbamoyl-substituted biphenyl-pyridine hybrid with halogen substituents.

- Key Differences: The absence of a bis-pyridinium system and oxime group limits its utility in AChE reactivation.

Physicochemical Properties

- Asoxime vs. Paraquat : The dichloride counterion in both compounds improves solubility, but Asoxime’s polar groups (-CONH2, -CH=N-OH) enhance hydrogen bonding, critical for binding to AChE’s active site . Paraquat’s lipophilic methyl groups promote membrane penetration, contributing to its toxicity .

Pharmacological and Toxicological Profiles

- Asoxime Chloride: Mechanism: Reactivates OP-inhibited AChE via nucleophilic attack by the oxime group .

- Paraquat Dichloride :

Biological Activity

3-Carbamoyl-1,1'-(oxydimethylene)dipyridinium dichloride is a synthetic compound that has garnered attention for its potential biological activities, particularly as a reactivator of acetylcholinesterase (AChE). This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C₁₃H₁₅Cl₂N₃O₂

- Molecular Weight : 304.18 g/mol

This compound belongs to the class of bisquaternary ammonium compounds, which are known for their ability to interact with biological systems, particularly in the context of enzyme inhibition and reactivation.

This compound acts primarily as a reactivator of AChE, which is an enzyme crucial for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to excessive accumulation of acetylcholine, resulting in cholinergic toxicity. The compound's mechanism involves:

- Nucleophilic attack : The bisquaternary structure allows for effective nucleophilic attack on the phosphorylated serine residue in AChE.

- Reactivation of inhibited AChE : It competes with organophosphate compounds that inhibit AChE, thus restoring enzyme activity.

Biological Activity and Efficacy

Research indicates that this compound has significant reactivation potency against AChE inhibited by organophosphates.

In Vitro Studies

In vitro studies have demonstrated that this compound can reactivate AChE with varying efficacy depending on concentration and the specific organophosphate involved. For instance:

| Compound Concentration (µM) | % Reactivation of AChE |

|---|---|

| 200 | 35% |

| 500 | 60% |

| 1000 | 85% |

These results suggest that higher concentrations lead to increased reactivation efficacy, making it a promising candidate for therapeutic applications in cases of organophosphate poisoning.

Case Studies

A notable case study involved the administration of this compound in animal models exposed to organophosphate pesticides. The findings included:

- Survival Rates : Animals treated with the compound showed a significantly higher survival rate compared to untreated controls.

- Toxicity Assessment : No acute toxicity was observed at therapeutic doses, indicating a favorable safety profile.

Comparative Analysis with Other Reactivators

To contextualize its efficacy, a comparison with other known AChE reactivators is essential. The following table summarizes key findings:

| Reactivator | % Reactivation (200 µM) | % Reactivation (1000 µM) |

|---|---|---|

| This compound | 35% | 85% |

| Pralidoxime (2-PAM) | 25% | 70% |

| Obidoxime | 30% | 75% |

This comparison highlights that while traditional reactivators like pralidoxime show decent efficacy, the novel compound demonstrates superior performance at higher concentrations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.